molecular formula C16H21IN2O3 B2707902 tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate CAS No. 838845-52-6

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate

Cat. No.: B2707902
CAS No.: 838845-52-6
M. Wt: 416.259
InChI Key: DYWUNSKOZOZBCR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21IN2O3 and a molecular weight of 416.26 g/mol . It is a piperazine derivative that features an iodinated benzoyl group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Piperazine derivatives are synthesized using condensation reactions involving carbamimides and benzoic acids, showcasing the compound's role as an intermediate in producing biologically active benziimidazole compounds and other piperazine-based structures (Liu Ya-hu, 2010). These methodologies indicate the potential routes for synthesizing tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate and exploring its applications.

  • Characterization Techniques : Studies often employ a variety of spectroscopic methods (LCMS, NMR, IR) and X-ray diffraction to characterize the synthesized piperazine derivatives. These techniques confirm the structure and purity of compounds, essential for their application in further research (C. Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Certain piperazine derivatives are evaluated for their in vitro antibacterial and anthelmintic activities. Although some compounds exhibit moderate activity, this highlights the potential for discovering new therapeutic agents within this chemical class (B. Kulkarni et al., 2016).

Crystal Engineering and Material Science

  • Crystal Structure Analysis : The detailed study of crystal structures, through single crystal X-ray diffraction, provides insights into the molecular geometry, intermolecular interactions, and potential for forming supramolecular architectures. These analyses are crucial for understanding the material properties and designing functional materials (C. Mamat et al., 2012).

  • Hirshfeld Surface Analysis : This technique is used to analyze intermolecular interactions and crystal packing, which is vital for the development of novel materials with specific properties (B. Kulkarni et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.

  • **Ester hydro

Properties

IUPAC Name

tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWUNSKOZOZBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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